molecular formula C14H19N3O2 B8441751 N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

Cat. No. B8441751
M. Wt: 261.32 g/mol
InChI Key: ZIOGSSGVRFDONC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C14H19N3O2 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-(Hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-1-bicyclo[3.2.1]octanyl]pyrazine-2-carboxamide

InChI

InChI=1S/C14H19N3O2/c18-10-13-2-1-3-14(9-13,5-4-13)17-12(19)11-8-15-6-7-16-11/h6-8,18H,1-5,9-10H2,(H,17,19)

InChI Key

ZIOGSSGVRFDONC-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1)(C2)NC(=O)C3=NC=CN=C3)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (5-aminobicyclo[3.2.1]octan-1-yl)methanol (327 g, 2.1 mmol) and pyrazine-2-carboxylic acid (260 mg, 2.1 mmol) in DMF (10 mL) was added DIEA (680 mg, 5.22 mmol), followed by HATU (800 mg, 2.1 mmol). After stirring at room temperature for an hour, the reaction mixture was quenched with water (25 mL) and extracted with ethyl acetate (3×25 mL). The combined organic phase was washed with brine, dried over Na2SO4 and concentrated under rescued pressure to give a residue, which was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=2/1) to afford 540 mg (100%) of the title compound, N-(5-(hydroxymethyl)bicyclo[3.2.1]octan-1-yl)pyrazine-2-carboxamide as a colorless oil. ESI-MS m/z: 262 (M+H)+.
Quantity
327 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
680 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mg
Type
reactant
Reaction Step Two
Yield
100%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.